5-[(2,4-difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Overview
Description
5-[(2,4-Difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a synthetic organic compound with the molecular formula C₁₆H₉F₅N₂O₂. It is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features difluorophenoxy and trifluoromethylphenyl groups, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 5-[(2,4-difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the difluorophenoxy group: This step involves the reaction of a suitable phenol derivative with a fluorinating agent to introduce the difluorophenoxy moiety.
Attachment of the trifluoromethylphenyl group: This can be accomplished through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as cost-effectiveness and scalability.
Chemical Reactions Analysis
5-[(2,4-Difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the aromatic rings.
Scientific Research Applications
5-[(2,4-Difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-[(2,4-difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-[(2,4-Difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-Phenyl-1,2,4-oxadiazole: Lacks the difluorophenoxy and trifluoromethyl groups, resulting in different chemical and biological properties.
5-(4-Trifluoromethylphenyl)-1,2,4-oxadiazole: Contains the trifluoromethyl group but lacks the difluorophenoxy group, leading to variations in reactivity and biological activity.
5-(2,4-Difluorophenoxy)-1,2,4-oxadiazole: Contains the difluorophenoxy group but lacks the trifluoromethyl group, affecting its overall properties.
The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-[(2,4-difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F5N2O2/c17-11-5-6-13(12(18)7-11)24-8-14-22-15(23-25-14)9-1-3-10(4-2-9)16(19,20)21/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRICHXQIRFXVMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)COC3=C(C=C(C=C3)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F5N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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